molecular formula C8H9Br2NO B13301785 4-(1-Aminoethyl)-2,6-dibromophenol

4-(1-Aminoethyl)-2,6-dibromophenol

Cat. No.: B13301785
M. Wt: 294.97 g/mol
InChI Key: ZITQCVKNOJISAA-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,6-dibromophenol is an organic compound characterized by the presence of an aminoethyl group attached to a dibromophenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2,6-dibromophenol typically involves the bromination of phenol followed by the introduction of the aminoethyl group. One common method includes:

    Bromination of Phenol: Phenol is reacted with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.

    Aminoethylation: The dibromophenol is then subjected to a reaction with ethylamine under controlled conditions to introduce the aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2,6-dibromophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive species.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace bromine atoms.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Debrominated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1-Aminoethyl)-2,6-dibromophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2,6-dibromophenol involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to enzymes or receptors, potentially inhibiting their activity. The bromine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)phenol: Lacks the bromine atoms, resulting in different reactivity and binding properties.

    2,6-Dibromophenol: Lacks the aminoethyl group, affecting its biological activity and applications.

Uniqueness

4-(1-Aminoethyl)-2,6-dibromophenol is unique due to the combination of the aminoethyl group and dibromo substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

4-(1-aminoethyl)-2,6-dibromophenol

InChI

InChI=1S/C8H9Br2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3

InChI Key

ZITQCVKNOJISAA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)Br)O)Br)N

Origin of Product

United States

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